molecular formula C15H28N2O3 B1391395 tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate CAS No. 873537-63-4

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate

Cat. No. B1391395
M. Wt: 284.39 g/mol
InChI Key: NTMDQWLDGSQTLJ-UHFFFAOYSA-N
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Patent
US09029404B2

Procedure details

A solution of EXAMPLE 49A (52.57 g) in dichloromethane (900 mL) was treated with 4M aqueous HCl (462 mL), mixed vigorously at room temperature for 16 hours and concentrated.
Quantity
52.57 g
Type
reactant
Reaction Step One
Name
Quantity
462 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:12][CH2:11][CH:10]([NH:13]C(=O)OC(C)(C)C)[CH2:9][CH2:8]2)[CH2:3][CH2:2]1.[ClH:21]>ClCCl>[ClH:21].[ClH:21].[O:1]1[CH2:2][CH2:3][CH:4]([N:7]2[CH2:12][CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2)[CH2:5][CH2:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
52.57 g
Type
reactant
Smiles
O1CCC(CC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
462 mL
Type
reactant
Smiles
Cl
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed vigorously at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09029404B2

Procedure details

A solution of EXAMPLE 49A (52.57 g) in dichloromethane (900 mL) was treated with 4M aqueous HCl (462 mL), mixed vigorously at room temperature for 16 hours and concentrated.
Quantity
52.57 g
Type
reactant
Reaction Step One
Name
Quantity
462 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:12][CH2:11][CH:10]([NH:13]C(=O)OC(C)(C)C)[CH2:9][CH2:8]2)[CH2:3][CH2:2]1.[ClH:21]>ClCCl>[ClH:21].[ClH:21].[O:1]1[CH2:2][CH2:3][CH:4]([N:7]2[CH2:12][CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2)[CH2:5][CH2:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
52.57 g
Type
reactant
Smiles
O1CCC(CC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
462 mL
Type
reactant
Smiles
Cl
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed vigorously at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.